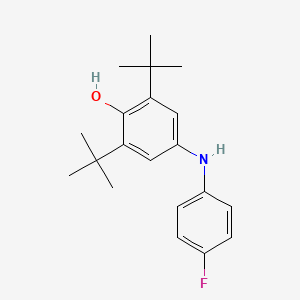![molecular formula C10H19O6P B14330648 Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 106260-14-4](/img/structure/B14330648.png)
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound that features a phosphoryl group bonded to two isopropyl groups and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of a phosphorylating agent with a suitable precursor. One common method involves the reaction of diisopropyl phosphite with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoryl group, leading to the formation of phosphates.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phosphates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of phosphorylated compounds.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism by which Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate exerts its effects involves the interaction of the phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. The pathways involved often include phosphorylation and dephosphorylation cycles that are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate
- Diisopropyl phosphite
- Methyl phosphonoacetate
Comparison: Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is unique due to its specific combination of a phosphoryl group with isopropyl and methyl ester functionalities. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, diisopropyl phosphite lacks the methyl ester group, which affects its reactivity and potential applications. Methyl phosphonoacetate, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
106260-14-4 |
|---|---|
Molekularformel |
C10H19O6P |
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate |
InChI |
InChI=1S/C10H19O6P/c1-7(2)15-17(13,16-8(3)4)10(12)6-9(11)14-5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
RTBURXWGOLYPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(=O)CC(=O)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


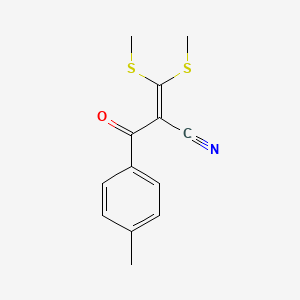
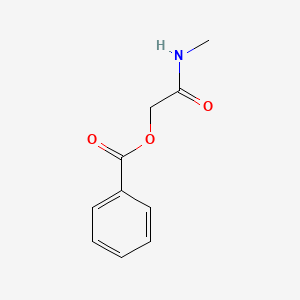


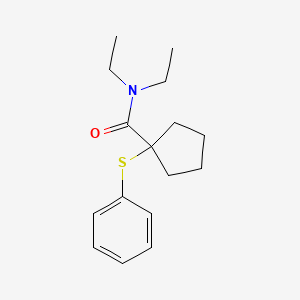
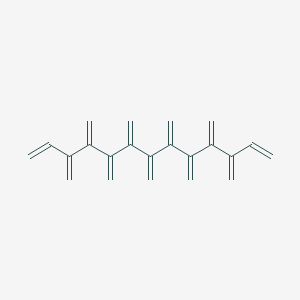
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

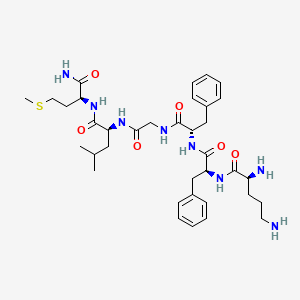
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
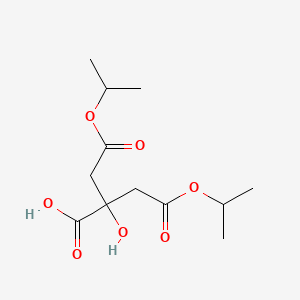

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
